trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Conformational Studies and Synthesis
The compound's derivatives have been a focus in research due to their interesting conformational properties and potential applications in drug design. For instance, 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, exhibits conformational preferences that have been thoroughly investigated using computational methods. Such studies are crucial for understanding the molecular structure and potential reactivity of similar compounds (Casanovas et al., 2008). Additionally, the synthesis of various stereoisomers of related compounds shows the chemical versatility and the potential for creating targeted molecules for specific biochemical interactions (Urones et al., 2004).
Isomerisation Studies
Research has also delved into the isomerisation of homologous compounds, offering insights into their chemical behavior under different conditions. For example, the cis-->trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions has been examined, providing valuable information on the stability and reactivity of these compounds (Gyarmati et al., 2006).
Bio-isostere Applications
Exploring the potential of cyclopentane-1,3-dione as a bio-isostere for the carboxylic acid functional group highlights the compound's relevance in medicinal chemistry. This research indicates the possibility of these derivatives being used in the design of new drugs or as a structural component in biological systems (Ballatore et al., 2011).
Ligand Chemistry
The complexation of related ligands with metals like Pd(II) and Pt(II) and the subsequent structural characterisation underline the potential of these compounds in coordination chemistry and possibly in catalysis or material science (Tauchman et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-2-3-7-12(10)14(16)9-11-6-4-8-13(11)15(17)18/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBUSBANSAEBU-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150387 |
Source
|
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-52-8 |
Source
|
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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